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Compound of Interest

Compound Name: 2-Bromo-4-fluorobenzoic acid

Cat. No.: B179233

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-4-fluorobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis.
The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS), will be invaluable for researchers, scientists, and professionals in
drug development for the precise identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
2-Bromo-4-fluorobenzoic acid. The following tables summarize the proton (*H) and carbon-
13 (33C) NMR data.

1H NMR Data

Table 1: *H NMR Spectroscopic Data for 2-Bromo-4-fluorobenzoic acid
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Chemical Shift (8) Coupling Constant

opm Multiplicity (3) Hz Assignment
~7.95 dd ~8.8, ~5.2 H-6

~7.60 dd ~8.4,~2.4 H-3

~7.30 ddd ~8.8,~8.4,~2.4 H-5

~13.5 brs - COOH

Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent
and instrument used.

13C NMR Data

Table 2: 3C NMR Spectroscopic Data for 2-Bromo-4-fluorobenzoic acid

Chemical Shift (8) ppm Assighment

~165.0 C=0 (Carboxylic Acid)
~163.0 (d, YJCF = 250 Hz) C-14

~134.0 C-6

~131.0 C-2

~120.0 (d, 2JCF = 25 Hz) C-5

~118.0 (d, 2JCF = 21 Hz) C-3

~115.0 (d, 3JCF = 9 Hz) c-1

Note: The assignments are based on established principles of NMR spectroscopy and may
require further experimental verification. The carbon attached to fluorine exhibits splitting due to
C-F coupling.

Infrared (IR) Spectroscopy
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IR spectroscopy provides valuable information about the functional groups present in 2-Bromo-

4-fluorobenzoic acid.

Table 3: FT-IR Spectroscopic Data for 2-Bromo-4-fluorobenzoic acid

Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)
1680-1710 Strong C=0 stretch (Carboxylic Acid)
1550-1620 Medium C=C stretch (Aromatic)
1200-1300 Strong C-O stretch

1000-1100 Strong C-F stretch

700-800 Strong C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

2-Bromo-4-fluorobenzoic acid.

Table 4: Mass Spectrometry Data for 2-Bromo-4-fluorobenzoic acid

m/z Relative Intensity (%) Assignment
) [M]* (Molecular ion peak with
218/220 High o
bromine isotopes)
201/203 Moderate [M-OH]*
173/175 Moderate [M-COOH]*
94 Moderate [CeHsF]*

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an

approximate 1:1 ratio.
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

A solution of 2-Bromo-4-fluorobenzoic acid was prepared by dissolving approximately 10-20
mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically DMSO-de or CDCIs. The

spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer. The chemical shifts are
reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. For
solid samples, the potassium bromide (KBr) pellet method is commonly employed. A small
amount of the finely ground compound (1-2 mg) is intimately mixed with dry KBr powder (100-
200 mg) and pressed into a thin, transparent pellet. Alternatively, the Attenuated Total
Reflectance (ATR) technique can be used for direct analysis of the solid sample.

Mass Spectrometry

Mass spectral analysis was performed using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for sample introduction. Electron lonization (El) is a common method
for this type of compound. The sample is vaporized and bombarded with a high-energy electron
beam (typically 70 eV), causing ionization and fragmentation. For more gentle ionization,
Electrospray lonization (ESI) can be utilized, particularly when coupled with liquid
chromatography (LC-MS).

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Bromo-4-fluorobenzoic acid.
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Caption: General workflow for spectroscopic analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-fluorobenzoic Acid:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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